molecular formula C9H13Cl2N B2962827 (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine hcl CAS No. 2250243-77-5

(R)-1-(2-Chlorophenyl)-N-methylethan-1-amine hcl

Cat. No.: B2962827
CAS No.: 2250243-77-5
M. Wt: 206.11
InChI Key: UEVNECVWVMFIRG-SSDOTTSWSA-N
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Description

(R)-1-(2-Chlorophenyl)-N-methylethan-1-amine HCl is a chiral secondary amine salt featuring a 2-chlorophenyl substituent and an N-methyl group. The compound’s stereochemistry (R-configuration) and ortho-chloro substitution likely influence its biological activity, solubility, and metabolic stability compared to meta- or para-substituted analogs.

Properties

IUPAC Name

(1R)-1-(2-chlorophenyl)-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-5-3-4-6-9(8)10;/h3-7,11H,1-2H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEOSYMAHAISMO-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1Cl)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2250243-77-5
Record name [(1R)-1-(2-chlorophenyl)ethyl](methyl)amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-chlorobenzaldehyde.

    Reductive Amination: The 2-chlorobenzaldehyde undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Resolution: The resulting racemic mixture is resolved using chiral resolution techniques to obtain the ®-enantiomer.

    Hydrochloride Formation: The ®-1-(2-Chlorophenyl)-N-methylethan-1-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomer: (R)-1-(3-Chlorophenyl)-N-methylethan-1-amine HCl

The meta-chloro isomer (3-chlorophenyl variant) shares the same molecular formula (C₉H₁₃Cl₂N ) and molecular weight (206.11 g/mol ) but differs in the chlorine atom’s position. Key distinctions include:

Property (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine HCl (Hypothetical) (R)-1-(3-Chlorophenyl)-N-methylethan-1-amine HCl
Chlorine Position Ortho (2-position) Meta (3-position)
Steric Effects Higher steric hindrance near amine group Reduced steric interference
Electronic Effects Strong electron-withdrawing effect adjacent to amine Moderate electron withdrawal
Bioavailability Likely lower due to steric constraints Potentially higher

Implications :

  • The ortho-chloro group may reduce binding affinity to targets requiring planar aromatic interactions .
  • Meta-substitution often improves metabolic stability compared to ortho-substituted analogs in pharmaceutical contexts.

Cyclohexyl-Substituted Analog: (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride

This compound, a Mannich base with a cyclohexanone moiety, differs significantly in structure and function:

Property This compound (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride
Core Structure Chlorophenyl + N-methylamine Phenyl + cyclohexyl ketone + primary amine
Amine Type Secondary amine (N-methyl) Primary amine
Polarity Moderate (due to Cl and amine) High (ketone and primary amine enhance hydrophilicity)
Applications Potential CNS agent (structural similarity to amphetamines) Likely intermediate for aminoketone synthesis

Research Findings :

  • Mannich bases like the cyclohexyl analog are used in synthesizing bioactive molecules, but their primary amines may limit blood-brain barrier penetration compared to N-methylated analogs .
  • The ketone group in the cyclohexyl compound introduces metabolic vulnerability (e.g., reduction to alcohol), whereas the chlorophenyl group in the target compound enhances stability .

Biological Activity

(R)-1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride, also known as (R)-2-chlorophenylmethamphetamine or simply as a derivative of methamphetamine, has garnered interest in pharmacological research due to its unique biological activities. This article explores the compound's biological activity, structure-activity relationships (SAR), and implications for therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula for (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine HCl is C9H12ClN·HCl. The compound features a chiral center, which contributes to its biological activity by influencing its interaction with various biological targets.

This compound primarily acts as a monoamine releasing agent, particularly influencing the release of dopamine and norepinephrine in the central nervous system. This mechanism is similar to that of other phenethylamines, where the presence of the chlorophenyl group enhances its lipophilicity, allowing for better penetration through the blood-brain barrier.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Stimulant Activity : The compound has been shown to increase locomotor activity in animal models, suggesting stimulant properties similar to those of amphetamines.
  • Cognitive Enhancement : Some studies suggest potential cognitive-enhancing effects, possibly through dopaminergic pathways.
  • Analgesic Properties : Preliminary studies indicate that it may possess analgesic properties, although further research is needed to elucidate this effect fully.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

ModificationEffect on ActivityReference
Chlorine at 2-positionIncreases potency and selectivity for dopamine receptors
N-Methyl substitutionEnhances lipophilicity and CNS penetration
Ethylamine backboneEssential for maintaining stimulant effects

The presence of the 2-chlorophenyl group significantly affects binding affinity and selectivity towards neurotransmitter receptors.

Case Studies

Several case studies have investigated the effects of this compound in various contexts:

  • Neurodegenerative Disorders : A study focused on its potential role in neuroprotection against excitotoxicity in neuronal cultures. Results indicated that the compound could mitigate cell death induced by glutamate toxicity, highlighting its neuroprotective potential.
  • Behavioral Studies : In rodent models, administration of this compound resulted in increased exploratory behavior and reduced anxiety-like responses, suggesting anxiolytic properties alongside stimulant effects.
  • Pain Management : Research examining its analgesic effects revealed that doses of this compound could significantly reduce pain responses in inflammatory pain models.

Safety and Toxicology

While promising, safety assessments are crucial. Toxicological studies indicate that high doses may lead to neurotoxicity and cardiovascular complications. The compound's safety profile remains under investigation, necessitating further studies to establish safe therapeutic windows.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine HCl?

The compound can be synthesized via multi-step procedures involving salt formation and purification. A representative method includes:

  • Stepwise synthesis : A four-step protocol (general procedures C, B, A, and B) using HCl/MeOH for salt formation, yielding 44% overall. Critical steps include neutralization with Et₃N to generate the free base and subsequent HCl salt precipitation .
  • Purification : Conversion to the free base (via procedure D) for NMR characterization, followed by HCl salt recrystallization to ensure >95% purity .

Q. How can researchers confirm the structural identity and purity of this compound?

  • 1H NMR : Characteristic peaks include δ 7.32 (aromatic protons from the chlorophenyl group), δ 2.46 (N-methyl group), and δ 3.44–3.52 (piperidine or ethanamine backbone protons) .
  • Mass spectrometry (MS) : ESI-MS m/z 283.1 [M+H]+ for related analogs provides a benchmark for molecular weight validation .
  • Purity assessment : HPLC with UV detection or titration methods to verify ≥95% purity, as specified in commercial-grade synthesis reports .

Advanced Research Questions

Q. How can the compound’s pharmacological activity be evaluated in enzyme inhibition assays?

  • Experimental design : Use in vitro assays with recombinant protein arginine methyltransferases (PRMTs) or related targets. For example:
    • Incubate the compound with PRMT isoforms and monitor methyltransferase activity via radiometric assays (³H-SAM incorporation) or antibody-based detection of methylated substrates .
    • Include control analogs (e.g., 2-(4-((4-Chlorobenzyl)oxy)piperidin-1-yl)-N-methylethan-1-amine) to assess selectivity .
  • Data interpretation : Compare IC₅₀ values across isoforms and validate cell permeability using cell-active assays (e.g., Western blotting for histone methylation marks) .

Q. What methodologies are recommended for studying its metabolic stability and potential drug-drug interactions?

  • Metabolic stability :
    • Use human liver microsomes (HLM) : Incubate the compound with HL-mix (e.g., CYP1A2, CYP2C8, CYP3A4) and quantify parent compound depletion via LC-MS/MS .
    • Identify major metabolites (e.g., N-demethylation or chlorophenyl ring oxidation) using high-resolution MS and synthetic reference standards .
  • CYP inhibition : Screen against recombinant CYP isoforms to assess inhibition potential, using fluorescent probes or LC-MS-based substrate conversion assays .

Q. How can contradictions in pharmacological or pharmacokinetic data be resolved?

  • Case example : Discrepancies in in vivo efficacy vs. in vitro potency may arise from poor bioavailability or active metabolites.
    • Strategies :
  • Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).
  • Perform pharmacokinetic profiling in rodent models to measure plasma/tissue concentrations and correlate with efficacy .
  • Conduct structural-activity relationship (SAR) studies to optimize solubility or metabolic stability, guided by analogs like (R)-2-(benzylselanyl)-1-phenylethanamine derivatives .

Methodological Considerations

  • Synthesis scalability : For gram-scale production, optimize solvent systems (e.g., MeOH for HCl salt precipitation) and minimize chromatographic steps .
  • Chiral purity : Use chiral HPLC or polarimetry to confirm enantiomeric excess, critical for studies targeting stereospecific biological effects .
  • Data reproducibility : Adopt standardized protocols for enzyme assays (e.g., ATP concentration, incubation time) and include positive controls (e.g., known PRMT inhibitors) .

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